![molecular formula C19H26O12 B12317931 Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gaultherin can be synthesized through the enzymatic glycosylation of methyl salicylate. The process involves the use of specific enzymes such as gaultherase, which catalyzes the attachment of a glucose molecule to methyl salicylate . The reaction typically occurs under mild conditions, with temperatures ranging from 25-40°C and an ethanol concentration of 85-95% .
Industrial Production Methods: Industrial production of gaultherin often involves the extraction from plant sources such as Gaultheria procumbens. The extraction process can be optimized using techniques like UV-photo extraction combined with drying agents to inactivate the gaultherase enzyme, thereby increasing the yield of gaultherin . The optimal conditions for extraction include temperatures between 24-32°C and extraction times ranging from 20-75 minutes .
Análisis De Reacciones Químicas
Types of Reactions: Gaultherin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down gaultherin into methyl salicylate and glucose.
Major Products Formed:
Hydrolysis: Methyl salicylate and glucose.
Oxidation: Salicylic acid derivatives.
Aplicaciones Científicas De Investigación
Gaultherin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
Biology:
Medicine:
- Explored for its anti-inflammatory, analgesic, and antimicrobial properties .
- Potential use in developing new pain relief medications and anti-inflammatory drugs .
Industry:
Mecanismo De Acción
Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate is then metabolized to salicylic acid, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . This mechanism is similar to that of aspirin but with potentially fewer gastrointestinal side effects .
Comparación Con Compuestos Similares
Salicin: Found in willow bark, metabolized to salicylic acid in the body.
Acetylsalicylic Acid (Aspirin): A synthetic derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Uniqueness:
Propiedades
IUPAC Name |
methyl 2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNCYDAXJGCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871690 |
Source


|
| Record name | Methyl 2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
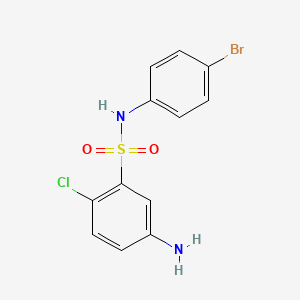
![3,7-Dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol](/img/structure/B12317868.png)
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)
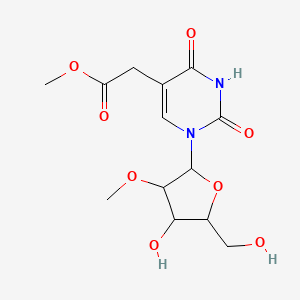
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
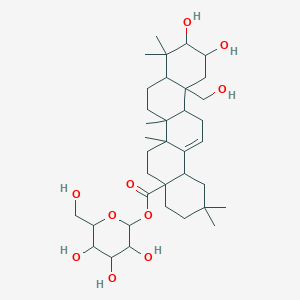
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
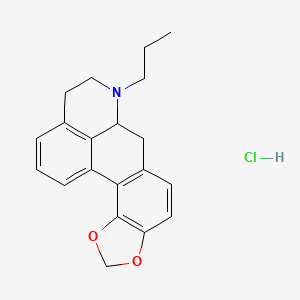
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
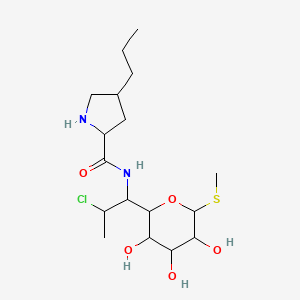
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
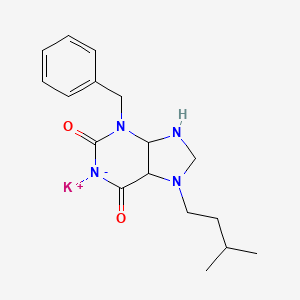
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)
